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Introduction to mRuby: A Bright Monomeric Red
Fluorescent Protein
mRuby is a monomeric red fluorescent protein (RFP) that serves as a powerful tool for a wide

range of applications in fluorescence microscopy.[1][2] Derived from the tentacle fluorescent

protein eqFP611 of the sea anemone Entacmaea quadricolor, mRuby has been engineered to

overcome the oligomerization tendency of its parent protein, making it an excellent candidate

for generating fusion proteins to study the localization, dynamics, and interactions of proteins of

interest within living cells.[1] Its bright red fluorescence, high photostability, and large Stokes

shift make it particularly well-suited for multicolor imaging experiments and Förster Resonance

Energy Transfer (FRET) studies.[1][3]

This document provides detailed application notes and protocols for the effective use of mRuby

and its improved variants, mRuby2 and mRuby3, in fluorescence microscopy.

Quantitative Data Presentation
The selection of a fluorescent protein is a critical step in experimental design. The following

tables summarize the key photophysical properties of mRuby and its variants in comparison to

the widely used Enhanced Green Fluorescent Protein (EGFP) and another common red
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fluorescent protein, mCherry. This data facilitates the selection of the most appropriate

fluorescent tag for specific experimental needs.

Table 1: Photophysical Properties of mRuby and Variants Compared to EGFP and mCherry
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Property
mRuby[1]
[4]

mRuby2[5] mRuby3[3] EGFP[1][4] mCherry[1]

Excitation

Max (nm)
558 559 558 488 587

Emission

Max (nm)
605 600 592 507 610

**Molar

Extinction

Coefficient

(M⁻¹cm⁻¹) **

112,000 113,000 128,000 53,000 72,000

Quantum

Yield (QY)
0.35 0.38 0.45 0.60 0.22

Brightness

(EC x QY /

1000)

39.2 42.9 57.6 31.8 15.8

Relative

Brightness vs

EGFP

~1.23x ~1.35x ~1.81x 1.0x ~0.5x

Stokes Shift

(nm)
47 41 34 19 23

Photostability

(Bleaching

half-time in s)

Moderate Improved
High (200% >

mRuby2)
High Moderate

Maturation

Half-time

(hours at

37°C)

2.8[1] ~2.5 ~2.3 Fast Fast

Oligomeric

State
Monomer Monomer Monomer Monomer Monomer
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Brightness is a product of the molar extinction coefficient and the quantum yield. Relative

brightness provides a direct comparison to the commonly used EGFP.

Experimental Protocols
Protocol 1: Transient Transfection of Mammalian Cells
with mRuby Plasmids
This protocol provides a general guideline for transiently transfecting mammalian cells with a

plasmid encoding an mRuby fusion protein using a lipid-based transfection reagent such as

Lipofectamine® 2000 or 3000. Optimization is recommended for each cell line and plasmid.

Materials:

Mammalian cells of interest (e.g., HEK293, HeLa, NIH3T3)

Complete cell culture medium

Serum-free medium (e.g., Opti-MEM™)

mRuby plasmid DNA (e.g., mRuby-N1 or mRuby-C1 from Addgene)[6]

Lipid-based transfection reagent (e.g., Lipofectamine® 2000 or 3000, Thermo Fisher

Scientific)[7][8]

6-well or 12-well tissue culture plates

Sterile microcentrifuge tubes

Procedure:

Cell Seeding: The day before transfection, seed the cells in the tissue culture plates to

ensure they reach 70-90% confluency at the time of transfection.

Preparation of DNA-Lipid Complexes: a. In a sterile microcentrifuge tube (Tube A), dilute 2.5

µg of the mRuby plasmid DNA in 250 µL of serum-free medium. Mix gently. b. In a separate

sterile microcentrifuge tube (Tube B), dilute 5 µL of Lipofectamine® reagent in 250 µL of

serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine
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the diluted DNA (from Tube A) and the diluted Lipofectamine® (from Tube B). Mix gently and

incubate for 20-30 minutes at room temperature to allow the formation of DNA-lipid

complexes.

Transfection: a. Gently aspirate the culture medium from the cells and replace it with 1.5 mL

of fresh, pre-warmed complete culture medium. b. Add the 500 µL of the DNA-lipid complex

mixture dropwise to the cells in each well. c. Gently rock the plate to ensure even distribution

of the complexes.

Incubation and Expression: a. Return the plate to a 37°C, 5% CO₂ incubator. b. Allow 24-48

hours for the expression of the mRuby fusion protein. Fluorescence can typically be

observed 12-24 hours post-transfection.[1]

Verification of Expression: a. After the incubation period, examine the cells under a

fluorescence microscope using a standard TRITC or Texas Red filter set to confirm the

expression and correct localization of the mRuby fusion protein.

Protocol 2: Live-Cell Imaging of mRuby-Expressing
Cells
This protocol outlines the general procedure for imaging live mammalian cells expressing

mRuby fusion proteins using a confocal laser scanning microscope.

Materials:

Transfected cells expressing the mRuby fusion protein

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

Confocal microscope equipped with an environmental chamber (for temperature, CO₂, and

humidity control)

High numerical aperture oil-immersion objective (e.g., 60x or 100x)

Procedure:
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Preparation for Imaging: a. 24-48 hours post-transfection, replace the culture medium with

pre-warmed live-cell imaging medium. b. Place the culture dish or slide on the microscope

stage within the environmental chamber, ensuring the temperature is maintained at 37°C and

CO₂ levels are at 5%.

Microscope Setup: a. Turn on the microscope and the laser lines. Allow the system to warm

up for at least 30 minutes for stability. b. Select a high numerical aperture oil-immersion

objective for optimal light collection and resolution.

Image Acquisition Settings: a. Excitation: Use a 561 nm laser line for optimal excitation of

mRuby.[1] b. Emission Detection: Set the emission detection window to approximately 570-

650 nm. A more specific range of 607-683 nm can also be used.[2] c. Laser Power: Start with

a low laser power (e.g., 1-5%) and increase gradually to achieve a good signal-to-noise ratio

while minimizing phototoxicity.[9][10] d. Exposure Time/Dwell Time: Use the shortest

exposure time or pixel dwell time that provides a clear image to reduce photobleaching and

phototoxicity.[11][12] e. Pinhole: Adjust the pinhole to one Airy unit for optimal confocality. f.

Detector Gain: Adjust the detector gain (PMT or HyD) to obtain a bright image without

saturating the pixels.

Time-Lapse Imaging (Optional): a. For dynamic studies, set up a time-lapse acquisition

sequence. b. Determine the appropriate time interval between frames based on the

biological process being observed. c. To minimize phototoxicity during long-term imaging,

reduce the laser power and exposure time as much as possible, and consider acquiring

images at fewer Z-planes if 3D imaging is not essential.

Image Analysis: a. Acquired images can be analyzed using software such as ImageJ/Fiji or

commercial imaging software to quantify fluorescence intensity, protein localization, and

dynamics.

Visualizations: Signaling Pathways and
Experimental Workflows
Peroxisome Inheritance During Mitosis
The following diagram illustrates the workflow for studying the ordered inheritance of

peroxisomes during mitosis in mammalian cells using an mRuby-PTS (Peroxisomal Targeting
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Signal) fusion protein.[1][2]

Cell Preparation Live-Cell Imaging Data Analysis
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Image mitotic cells using
confocal microscopy

24-48h incubation Interphase:
Peroxisomes evenly distributed

Observe cell cycle stages Metaphase:
Peroxisomes cluster at spindle poles

Cell enters mitosis
Anaphase:

Equal segregation to daughter cells

Chromosome segregation

Click to download full resolution via product page

Workflow for studying peroxisome inheritance.

Visualizing Mitochondrial Dynamics with mRuby-Mito
This diagram outlines the experimental workflow for labeling mitochondria with an mRuby-Mito

fusion protein and analyzing their dynamic behavior, such as fission and fusion events.[13][14]
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Workflow for mitochondrial dynamics analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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